1,4-Dichloro-2,5-bis(trifluoromethyl)benzene
Overview
Description
1,4-Dichloro-2,5-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2,5-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 1,4-bis(trifluoromethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-withdrawing trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Products include derivatives with amine or thiol groups replacing the chlorine atoms.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.
Scientific Research Applications
1,4-Dichloro-2,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets. The electron-withdrawing trifluoromethyl groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. These interactions can affect biological pathways, making the compound a subject of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar structure but with only one trifluoromethyl group.
1,4-Bis(trifluoromethyl)benzene: Lacks the chlorine atoms, affecting its reactivity and applications
Uniqueness
1,4-Dichloro-2,5-bis(trifluoromethyl)benzene is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
1,4-dichloro-2,5-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENJDJUSVAFAOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606110 | |
Record name | 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-55-8 | |
Record name | 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-2,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.